

Application Notes: Lalistat 1 Solubility and Handling

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lalistat 1 is a potent and selective inhibitor of lysosomal acid lipase (LAL) with an IC₅₀ of 68 nM.[1][2][3] It is a critical tool for studying lipid metabolism, lysosomal storage disorders like Niemann-Pick type C disease, and autophagy.[1][4] Accurate and reliable experimental results depend on the correct preparation of **Lalistat 1** solutions. These application notes provide detailed information on the solubility of **Lalistat 1** in dimethyl sulfoxide (DMSO) and other common laboratory solvents, along with standardized protocols for solution preparation and solubility assessment.

Chemical and Physical Properties



Property	Value	
Molecular Formula	C12H18N4O3S	
Molecular Weight	298.36 g/mol	
CAS Number	501104-16-1	
Appearance	Crystalline solid	
Purity	≥98%	
Storage	Store at +4°C or -20°C as a solid. Stock solutions should be stored at -20°C or -80°C.	

Solubility Data for Lalistat 1

The solubility of **Lalistat 1** has been determined in several common organic solvents. The data is summarized below for easy comparison. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can reduce solubility.

Solvent	Max Concentration (mM)	Max Concentration (mg/mL)	Source(s)
DMSO	100 mM	29.84 mg/mL	
DMSO	-	~20 mg/mL	
DMSO	10 mM	-	
Ethanol	100 mM	29.84 mg/mL	
Ethanol	-	~20 mg/mL	
DMF	-	~20 mg/mL	
Ethanol:PBS (pH 7.2) (1:5)	-	~0.16 mg/mL	

Experimental Protocols

Methodological & Application





This protocol describes the preparation of a high-concentration stock solution of **Lalistat 1**, which can be further diluted in aqueous buffers or cell culture media for experiments.

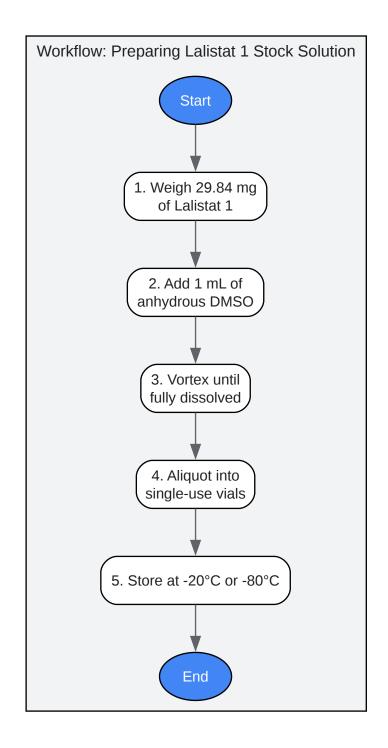
Materials:

- Lalistat 1 (solid powder, MW: 298.36)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Sterile microcentrifuge tubes or amber glass vials
- · Vortex mixer
- · Calibrated micropipettes

Procedure:

- Weighing: Accurately weigh a desired amount of Lalistat 1 powder. For example, to prepare
 1 mL of a 100 mM solution, weigh out 29.84 mg of Lalistat 1.
- Solvent Addition: Add the weighed Lalistat 1 to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 29.84 mg, add 1 mL of DMSO.
- Dissolution: Cap the vial tightly and vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.
- Storage: Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).





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Caption: A workflow diagram for preparing a 100 mM Lalistat 1 stock solution in DMSO.

This protocol provides a general method for rapidly assessing the kinetic solubility of **Lalistat 1** in an aqueous buffer, which is critical for cell-based assays.



Materials:

- 100 mM Lalistat 1 stock solution in DMSO
- Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- 96-well clear-bottom microplate
- Multichannel pipette or automated liquid handler
- Microplate reader capable of measuring absorbance (turbidity) at ~600-650 nm

Procedure:

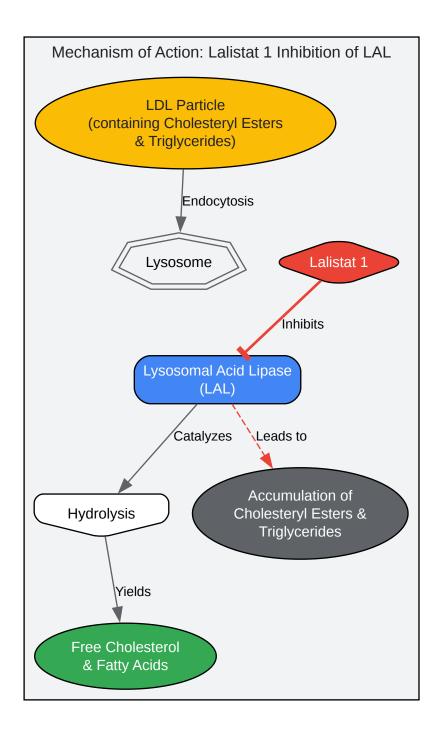
- Plate Preparation: Add 198 μ L of the desired aqueous buffer (e.g., PBS) to each well of a 96-well plate.
- Compound Addition: Add 2 μL of the 100 mM Lalistat 1 DMSO stock solution to the buffer-containing wells. This results in a final concentration of 1 mM Lalistat 1 with 1% DMSO.
 Prepare a blank well containing 198 μL of buffer and 2 μL of DMSO.
- Mixing and Incubation: Mix the contents thoroughly by gentle shaking for 1-2 minutes.
 Incubate the plate at room temperature for 1-2 hours to allow for precipitation to reach equilibrium.
- Measurement: Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.
- Data Analysis: Compare the absorbance of the Lalistat 1-containing wells to the blank well.
 A significant increase in absorbance indicates precipitation and suggests that the kinetic solubility is below the tested concentration.

Mechanism of Action of Lalistat 1

Lalistat 1 functions by directly inhibiting the enzymatic activity of Lysosomal Acid Lipase (LAL). LAL is responsible for the hydrolysis of cholesteryl esters and triglycerides that are delivered to the lysosome via the endocytic pathway. By blocking LAL, **Lalistat 1** prevents the breakdown of these lipids, leading to their accumulation within the lysosome. This mechanism is



particularly relevant in the study of lysosomal function and diseases characterized by lipid storage defects.



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Caption: Signaling pathway showing **Lalistat 1** inhibition of LAL and its cellular effects.



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